Ethyl 5-amino-4-iodo-1-sec-butylpyrazole-3-carboxylate
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Overview
Description
Ethyl 5-amino-4-iodo-1-sec-butylpyrazole-3-carboxylate is a chemical compound with the molecular formula C10H16IN3O2 It is a pyrazole derivative, which means it contains a five-membered ring with two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-4-iodo-1-sec-butylpyrazole-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the iodination of a pyrazole precursor, followed by the introduction of the sec-butyl and ethyl ester groups. The reaction conditions often require the use of specific reagents and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-4-iodo-1-sec-butylpyrazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The amino group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation can produce nitro or hydroxyl derivatives.
Scientific Research Applications
Ethyl 5-amino-4-iodo-1-sec-butylpyrazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used in studies to understand the biological activity of pyrazole derivatives and their interactions with biological targets.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-4-iodo-1-sec-butylpyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-amino-4-chloro-1-sec-butylpyrazole-3-carboxylate
- Ethyl 5-amino-4-bromo-1-sec-butylpyrazole-3-carboxylate
- Ethyl 5-amino-4-fluoro-1-sec-butylpyrazole-3-carboxylate
Uniqueness
Ethyl 5-amino-4-iodo-1-sec-butylpyrazole-3-carboxylate is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. The iodine atom can participate in specific interactions that other halogens may not, making this compound particularly interesting for certain applications.
Properties
IUPAC Name |
ethyl 5-amino-1-butan-2-yl-4-iodopyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16IN3O2/c1-4-6(3)14-9(12)7(11)8(13-14)10(15)16-5-2/h6H,4-5,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUNGKFYHWBMGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=C(C(=N1)C(=O)OCC)I)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16IN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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